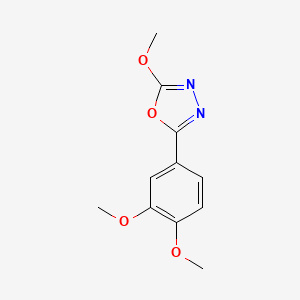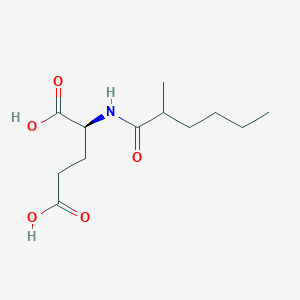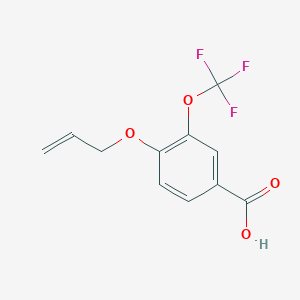![molecular formula C16H14BrIO B12607566 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918304-51-5](/img/structure/B12607566.png)
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is a complex organic compound that features both bromine and iodine substituents on a benzene ring, along with an ether linkage to a phenylbutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative followed by the introduction of the phenylbutenyl group through etherification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both bromine and iodine atoms allows for selective reactivity, enabling precise modifications to the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-iodobenzene: Lacks the phenylbutenyl group, making it less complex.
1-Iodo-3-bromo-2-methoxybenzene: Similar structure but with a methoxy group instead of the phenylbutenyl group.
1-Bromo-3-iodo-2-phenoxybenzene: Contains a phenoxy group instead of the phenylbutenyl group.
Uniqueness
1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is unique due to the combination of bromine and iodine substituents along with the phenylbutenyl ether linkage
Eigenschaften
CAS-Nummer |
918304-51-5 |
|---|---|
Molekularformel |
C16H14BrIO |
Molekulargewicht |
429.09 g/mol |
IUPAC-Name |
1-bromo-3-iodo-2-(2-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C16H14BrIO/c1-2-12(13-7-4-3-5-8-13)11-19-16-14(17)9-6-10-15(16)18/h2-10H,11H2,1H3 |
InChI-Schlüssel |
AIUUKEHFQIWTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(COC1=C(C=CC=C1I)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


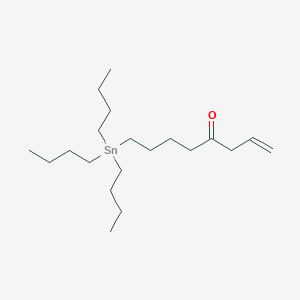

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
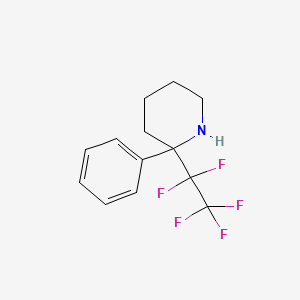
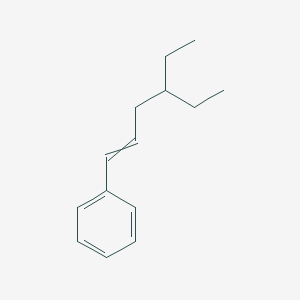
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)
